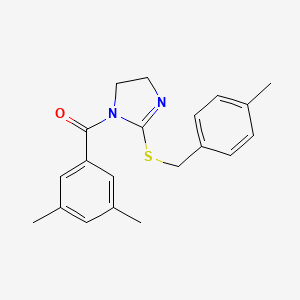![molecular formula C14H7ClF3N3S2 B2397451 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine CAS No. 2085690-44-2](/img/structure/B2397451.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with a thiophen-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Intermediate: Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often involving the reaction of thiophene-2-thiol with a suitable pyrimidine precursor.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially altering the electronic properties of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and thiophen-2-ylsulfanyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Comparison:
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic properties and reactivity.
- The thiophen-2-ylsulfanyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
- Compared to similar compounds, it offers a broader range of potential applications in medicinal chemistry and materials science due to its complex structure and functional groups.
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-thiophen-2-ylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3S2/c15-9-6-8(14(16,17)18)7-20-12(9)13-19-4-3-10(21-13)23-11-2-1-5-22-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIFMUPAHSVHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
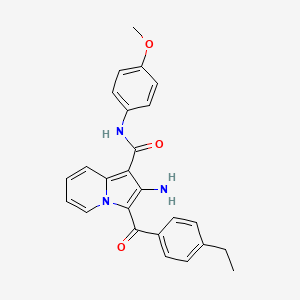
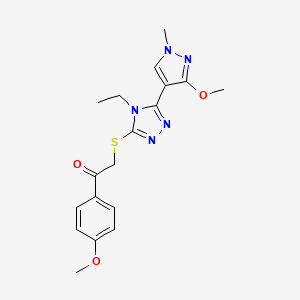
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
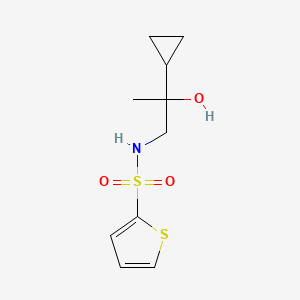
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide](/img/structure/B2397377.png)
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
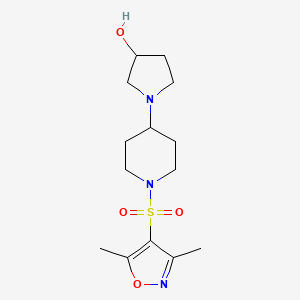

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)
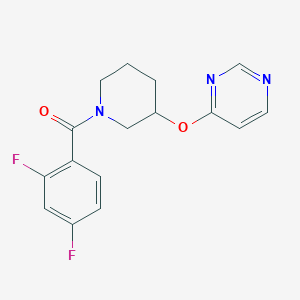
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)
